molecular formula C12H12BrN B11866279 4-Bromo-2,5,8-trimethylquinoline

4-Bromo-2,5,8-trimethylquinoline

Katalognummer: B11866279
Molekulargewicht: 250.13 g/mol
InChI-Schlüssel: WJCNPODIWFLYPO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Bromo-2,5,8-trimethylquinoline is an organic compound with the molecular formula C12H12BrN and a molecular weight of 250.13 g/mol . This compound belongs to the quinoline family, which is known for its diverse applications in pharmaceuticals, agrochemicals, and materials science. The presence of bromine and methyl groups in its structure makes it a valuable intermediate in various chemical reactions and synthesis processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2,5,8-trimethylquinoline can be achieved through several methods. One common approach involves the bromination of 2,5,8-trimethylquinoline using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions . The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at room temperature to avoid over-bromination.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentration, can optimize the production process .

Wirkmechanismus

The mechanism of action of 4-Bromo-2,5,8-trimethylquinoline depends on its specific application. In biological systems, the compound may interact with cellular targets, such as enzymes or receptors, to modulate their activity. For example, it can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access . The bromine atom and methyl groups in the compound contribute to its binding affinity and specificity towards molecular targets .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 4-Bromo-2,5,8-trimethylquinoline is unique due to the specific positioning of its bromine and methyl groups, which influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for targeted synthesis and specialized applications in various fields .

Eigenschaften

Molekularformel

C12H12BrN

Molekulargewicht

250.13 g/mol

IUPAC-Name

4-bromo-2,5,8-trimethylquinoline

InChI

InChI=1S/C12H12BrN/c1-7-4-5-8(2)12-11(7)10(13)6-9(3)14-12/h4-6H,1-3H3

InChI-Schlüssel

WJCNPODIWFLYPO-UHFFFAOYSA-N

Kanonische SMILES

CC1=C2C(=CC(=NC2=C(C=C1)C)C)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.